2-(3-Ethoxyphenyl)-6-fluorobenzoic acid
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Overview
Description
2-(3-Ethoxyphenyl)-6-fluorobenzoic acid is an aromatic carboxylic acid derivative. This compound features a benzoic acid core substituted with an ethoxy group at the 3-position and a fluorine atom at the 6-position. The presence of these substituents imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethoxyphenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as thionyl chloride or oxalyl chloride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Reduction Products: Alcohol derivatives of the original compound.
Oxidation Products: Acyl chlorides and other reactive intermediates.
Scientific Research Applications
2-(3-Ethoxyphenyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-6-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Ethoxyphenyl)-4-fluorobenzoic acid: Fluorine atom at the 4-position instead of the 6-position.
2-(3-Ethoxyphenyl)-6-chlorobenzoic acid: Chlorine atom instead of fluorine.
Uniqueness: 2-(3-Ethoxyphenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the ethoxy and fluorine substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGYYYXYPSKLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690025 |
Source
|
Record name | 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-51-7 |
Source
|
Record name | 3'-Ethoxy-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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